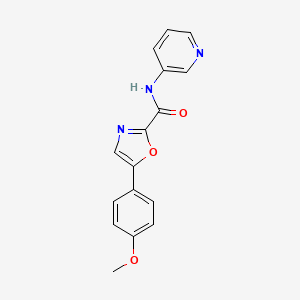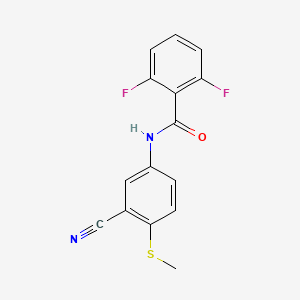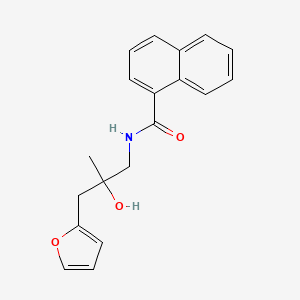
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MO-1 is not fully understood. However, it is believed that the compound binds to metal ions, such as copper, and forms a complex that can interact with biological molecules. This interaction may lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
MO-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, MO-1 has been shown to have antioxidant activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MO-1 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MO-1 is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of MO-1 is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on MO-1. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of MO-1 and to evaluate its efficacy in vivo. Additionally, MO-1 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to evaluate the safety and efficacy of MO-1 in animal models. Finally, MO-1 may have potential applications in the field of materials science, particularly in the development of fluorescent sensors for metal ions.
Méthodes De Synthèse
The synthesis of MO-1 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide. The overall yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
MO-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. MO-1 has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-6-4-11(5-7-13)14-10-18-16(22-14)15(20)19-12-3-2-8-17-9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZNFFQGGXXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)
![(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413162.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)


![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)
![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)
